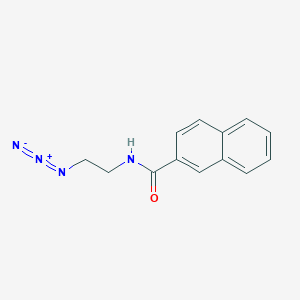

N-(2-azidoethyl)-2-naphthamide

Description

Properties

Molecular Formula |

C13H12N4O |

|---|---|

Molecular Weight |

240.26 g/mol |

IUPAC Name |

N-(2-azidoethyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C13H12N4O/c14-17-16-8-7-15-13(18)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,18) |

InChI Key |

PIQAHVRBLTULNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

N-(2-azidoethyl)-2-naphthamide chemical structure and properties

An In-depth Technical Guide to N-(2-azidoethyl)-2-naphthamide: A Bifunctional Tool for Chemical Biology and Drug Development

Authored by: Gemini, Senior Application Scientist

Abstract

N-(2-azidoethyl)-2-naphthamide is a versatile bifunctional molecule designed for modern chemical biology and drug discovery applications. It integrates the unique photophysical properties of the naphthalene moiety with the bioorthogonal reactivity of an azide group. This combination allows for its use as a fluorescent chemical probe and a conjugatable tag via "click chemistry". This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a robust synthesis protocol, and detailed methodologies for its application in bioconjugation, empowering researchers to leverage this tool in their experimental workflows.

Introduction: A Tale of Two Moieties

In the landscape of chemical biology, progress is often driven by the development of novel molecular tools that can probe and manipulate biological systems with high specificity. N-(2-azidoethyl)-2-naphthamide emerges as such a tool, strategically designed with two key functional domains:

-

The 2-Naphthamide Core: The naphthalene ring system is a well-characterized fluorophore, known for its sensitivity to the local microenvironment. This property allows it to function as a reporter group for tracking molecular interactions, localization, and conformational changes. Its inherent hydrophobicity can also be exploited to probe lipid-rich environments or the hydrophobic pockets of proteins.

-

The Azidoethyl Group: The terminal azide (-N₃) is the cornerstone of its utility in bioorthogonal chemistry. Azides are largely inert to the complex milieu of biological systems but react with exceptional efficiency and specificity with alkynes in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This "click chemistry" reaction forms a stable triazole linkage, providing a powerful method for covalently attaching the naphthamide probe to alkyne-modified biomolecules, surfaces, or nanoparticles.[3][4]

This guide will dissect the synthesis, characterization, and application of this molecule, providing both the theoretical underpinnings and practical protocols for its effective use.

Chemical Structure and Physicochemical Properties

The rational design of N-(2-azidoethyl)-2-naphthamide is evident in its structure, which provides a clear separation of the reporting and reacting functionalities.

Caption: Chemical Structure of N-(2-azidoethyl)-2-naphthamide.

Physicochemical Data Summary

The properties of N-(2-azidoethyl)-2-naphthamide are derived from its constituent parts. The following table summarizes its key computed and expected characteristics.

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₂N₄O | Calculated |

| Molecular Weight | 240.26 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid. | Analogy |

| Solubility | Soluble in organic solvents (DMSO, DMF, CH₂Cl₂); sparingly soluble in water. | Analogy |

| LogP | ~2.5 - 3.5 | Predicted |

| Azide IR Stretch (νN≡N) | ~2100 cm⁻¹ | Literature[5][6] |

| Amide C=O Stretch (νC=O) | ~1640-1660 cm⁻¹ | Literature[5] |

| Naphthalene UV-Vis (λmax) | ~280 nm, ~320-340 nm | Literature[7] |

| Naphthalene Fluorescence (λem) | ~350-450 nm (solvent dependent) | Literature |

Synthesis and Characterization

The synthesis of N-(2-azidoethyl)-2-naphthamide is a straightforward two-step process starting from commercially available materials. The causality behind this workflow is to first prepare the reactive amine and then perform a standard amide coupling.

Caption: Proposed synthetic workflow for N-(2-azidoethyl)-2-naphthamide.

Detailed Synthesis Protocol

Materials: 2-Naphthoic acid, 2-chloroethylamine hydrochloride, sodium azide (NaN₃), thionyl chloride (SOCl₂), triethylamine (Et₃N), dichloromethane (CH₂Cl₂), silica gel.

Expertise Note: This protocol involves the use of sodium azide and the generation of an organic azide. Azides are potentially explosive and must be handled with extreme caution in a well-ventilated fume hood, avoiding contact with heavy metals, strong acids, and heat or friction.[8]

Step 1: Synthesis of 2-Azidoethylamine

-

Dissolve 2-chloroethylamine hydrochloride (1 eq.) and sodium azide (2.5 eq.) in water.

-

Heat the mixture to reflux for 24 hours. The use of excess sodium azide drives the reaction to completion.

-

Cool the reaction to room temperature and extract the product with diethyl ether.

-

Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Caution: Do not heat the crude azide product excessively. This intermediate is often used directly in the next step without further purification.

Step 2: Amide Coupling to form N-(2-azidoethyl)-2-naphthamide

-

In a round-bottom flask, suspend 2-naphthoic acid (1 eq.) in thionyl chloride (5 eq.) and add a catalytic amount of DMF.

-

Reflux the mixture for 2 hours until the solution becomes clear, indicating the formation of 2-naphthoyl chloride.

-

Remove the excess thionyl chloride under reduced pressure. The resulting acid chloride is used immediately.

-

Dissolve the crude 2-naphthoyl chloride in anhydrous dichloromethane (CH₂Cl₂).

-

In a separate flask, dissolve the crude 2-azidoethylamine (1.1 eq.) and triethylamine (2 eq.) in anhydrous CH₂Cl₂ and cool to 0 °C. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Add the 2-naphthoyl chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Step 3: Purification and Characterization

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Combine the pure fractions and remove the solvent to yield N-(2-azidoethyl)-2-naphthamide as a solid.

-

Characterization:

-

¹H NMR: Expect characteristic aromatic proton signals for the naphthalene ring system between 7.5-8.5 ppm, an amide N-H proton, and two triplet signals for the -CH₂-CH₂- ethyl bridge.[9][10]

-

IR Spectroscopy: Confirm the presence of the key functional groups: a strong, sharp azide stretch around 2100 cm⁻¹ and an amide carbonyl stretch around 1650 cm⁻¹.[5][11]

-

Mass Spectrometry: Verify the molecular weight of the product (m/z = 241.11 for [M+H]⁺).[12][13]

-

Applications in Bioconjugation and Drug Development

The true power of N-(2-azidoethyl)-2-naphthamide lies in its application as a bifunctional probe. The azide handle allows it to be "clicked" onto a wide array of alkyne-modified targets.

Caption: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Application Areas:

-

Protein Labeling and Imaging: Proteins can be metabolically or chemically modified to incorporate an alkyne group. N-(2-azidoethyl)-2-naphthamide can then be used to attach the fluorescent naphthyl group, enabling visualization of protein localization and trafficking in cells.[14]

-

Drug Conjugation: A small molecule drug containing an alkyne can be conjugated to this probe. This can be used to study the drug's distribution (pharmacokinetics) or to append a bulky, hydrophobic tag to alter its properties.[15]

-

Activity-Based Protein Profiling (ABPP): An alkyne-containing covalent inhibitor can be used to tag an enzyme's active site. Subsequent click reaction with N-(2-azidoethyl)-2-naphthamide allows for fluorescent readout and identification of the target enzyme.

-

High-Throughput Screening: The robust nature of the click reaction makes it suitable for screening libraries of alkyne-containing compounds for binding to a specific target.[16]

Experimental Protocol: CuAAC Labeling of an Alkyne-Peptide

This protocol provides a self-validating system for labeling a model peptide containing a terminal alkyne.

Objective: To covalently attach N-(2-azidoethyl)-2-naphthamide to an alkyne-functionalized peptide in an aqueous buffer system.

Materials:

-

Alkyne-Peptide (e.g., 1 mM stock in water)

-

N-(2-azidoethyl)-2-naphthamide (10 mM stock in DMSO)

-

Copper(II) Sulfate (CuSO₄) (50 mM stock in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)[17]

-

Sodium Ascorbate (100 mM stock in water, prepare fresh )

-

Phosphate Buffered Saline (PBS), pH 7.4

Protocol:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

PBS Buffer (to final volume of 100 µL)

-

Alkyne-Peptide (1 µL, 10 µM final concentration)

-

N-(2-azidoethyl)-2-naphthamide (1 µL, 100 µM final concentration, 10x excess)

-

Copper(II) Sulfate (1 µL, 500 µM final concentration)

-

THPTA (1 µL, 500 µM final concentration). The ligand is crucial for stabilizing the Cu(I) catalyst and preventing protein degradation.[17]

-

-

Initiate the Reaction: Add Sodium Ascorbate (1 µL, 1 mM final concentration) to the mixture and vortex gently. The ascorbate reduces Cu(II) to the active Cu(I) catalyst, initiating the click reaction.

-

Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.

-

Quenching (Optional): The reaction can be quenched by adding 1 µL of 50 mM EDTA to chelate the copper catalyst.

-

Analysis:

-

Trustworthiness Check: The success of the reaction is validated by a clear shift in analytical data.

-

Mass Spectrometry (LC-MS): The primary method for validation. A successful reaction will show a new peak corresponding to the mass of the peptide plus the mass of N-(2-azidoethyl)-2-naphthamide (240.26 Da).

-

Fluorescence Spectroscopy: Excite the sample at ~330 nm and measure the emission spectrum. The appearance of naphthalene fluorescence confirms the successful conjugation.

-

Safety and Handling

-

Chemical Safety: N-(2-azidoethyl)-2-naphthamide is an organic azide. Avoid heating the solid material or solutions to dryness. Prevent contact with strong acids, bases, and heavy metals. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[8]

-

Disposal: Dispose of azide-containing waste according to institutional guidelines. Quench residual azides with a suitable reducing agent if required.

Conclusion

N-(2-azidoethyl)-2-naphthamide stands as a potent and rationally designed chemical tool. Its dual nature—a fluorescent reporter and a bioorthogonal handle—provides a robust platform for a multitude of applications in chemical biology, from cellular imaging to the development of novel bioconjugates. The straightforward synthesis and reliable reactivity of this molecule make it an accessible and valuable addition to the researcher's toolkit for exploring and manipulating complex biological systems.

References

- Spectrum Chemical. (2009, August 14).

- Sigma-Aldrich. (2025, December 24).

- Sigma-Aldrich. (2024, August 7).

- Gao, F., et al. (2017, November 30). Synthesis and Characterization of N-(2-azidoethyl) Alkylnitramines.

- Beilstein Journals.

- Sigma-Aldrich. (2012, January 19).

- Euclid Chemical. (2023, November 6).

- MDPI. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition.

- Kubicki, J., et al. (2011, June 29). Photochemistry of 2-naphthoyl azide.

- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.

- NIH.

- PubMed. Synthesis of new 2-naphthyl ethers and their protective activities against DNA damage induced by bleomycin-iron.

- Research and Reviews. (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry.

- Sigma-Aldrich. Click Chemistry Reagents Overview.

- Interchim. Click Chemistry (Azide / alkyne reaction).

- NIH. Application of Azide-Alkyne Cycloaddition “Click Chemistry” for the Synthesis of Grb2 SH2 Domain-Binding Macrocycles.

- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.

- Perjési, P., et al. (2011, October 15). A tandem mass spectrometric investigation of N-(3-ferrocenyl-2-naphthoyl) dipeptide ethyl esters and N-(6-ferrocenyl-2-naphthoyl) dipeptide ethyl esters. PubMed.

- NIH.

- BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.

- PubMed.

- Al-Suwaidan, I. A., et al. (2022, September 9). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. PMC.

- NIH. Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry.

- ResearchGate. (2025, August 6). Photochemistry of 2-Naphthoyl Azide.

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click Chemistry Reagents Overview [sigmaaldrich.com]

- 3. Bioconjugation by Native Chemical Tagging of C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Photochemistry of 2-naphthoyl azide. An ultrafast time-resolved UV-vis and IR spectroscopic and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. IR spectroscopy as a new tool for evidencing antitumor drug signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A tandem mass spectrometric investigation of N-(3-ferrocenyl-2-naphthoyl) dipeptide ethyl esters and N-(6-ferrocenyl-2-naphthoyl) dipeptide ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rroij.com [rroij.com]

- 16. Application of Azide-Alkyne Cycloaddition “Click Chemistry” for the Synthesis of Grb2 SH2 Domain-Binding Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

Technical Guide: Fluorescence Spectroscopy of Naphthamide and Naphthalimide Azides

Topic: Fluorescence Excitation and Emission Spectra of Naphthamide Azides Content Type: Technical Guide / Whitepaper

Executive Summary

This guide provides an in-depth analysis of the photophysical properties, spectral characteristics, and experimental applications of naphthamide-based azide probes.[1] While "naphthamide" is the broad chemical class, the industry standard for fluorescence applications is the 1,8-naphthalimide scaffold due to its superior quantum yield, large Stokes shift, and tunable emission.

These probes function primarily as "Turn-On" sensors for hydrogen sulfide (

Part 1: Photophysical Principles & Mechanism

The "Turn-On" Mechanism

The core utility of naphthamide azides lies in their ability to switch fluorescence states.

-

State A (Azide -

): The azide group acts as a fluorescence quencher. The lone pair electrons on the proximal nitrogen of the azide group engage in Photoinduced Electron Transfer (PET) to the excited fluorophore, dissipating energy non-radiatively. -

State B (Amine -

): Upon reduction (typically by

Diagram: Signaling Pathway

The following diagram illustrates the transition from the quenched azide state to the emissive amine state.

Figure 1: Mechanism of fluorescence restoration. The azide group quenches fluorescence until reduced to an amine, restoring the push-pull electronic system.

Part 2: Spectral Characteristics (The "Spectral Atlas")

The following data focuses on 4-azido-1,8-naphthalimide derivatives, the most spectrally relevant class for researchers.

Excitation and Emission Maxima

| Parameter | Azide Form (Probe) | Amine Form (Product) | Notes |

| Excitation ( | ~340-380 nm | 430 - 450 nm | Product is excitable by standard Blue Lasers (445/488 nm). |

| Emission ( | N/A (Dark) | 530 - 560 nm | Strong Green/Yellow emission. |

| Stokes Shift | N/A | ~100 - 120 nm | Large shift minimizes self-quenching and background noise. |

| Quantum Yield ( | < 0.01 | 0.20 - 0.85 | Highly dependent on solvent polarity. |

| Extinction Coeff. ( | ~12,000 | ~14,000 | High absorptivity allows low-concentration usage. |

Solvatochromism (Solvent Effects)

Naphthalimide fluorophores are environmentally sensitive. The emission peak shifts depending on the polarity of the solvent (or biological compartment).[2]

-

Non-Polar (e.g., Toluene): Emission

490 nm (Blue-Green). -

Polar Aprotic (e.g., DMSO): Emission

530 nm (Green). -

Polar Protic (e.g., Water/PBS): Emission

550-560 nm (Yellow-Green).

Expert Insight: When designing intracellular experiments, anticipate a redshift in emission if the probe localizes to the cytosol (aqueous), versus a blueshift if it aggregates in lipid droplets.

Part 3: Experimental Protocols

Workflow Diagram

Standardized workflow for determining the fluorescence response to

Figure 2: Step-by-step experimental workflow for spectral characterization.

Detailed Methodology

A. Stock Solution Preparation

-

Dissolve the naphthamide azide solid in high-grade anhydrous DMSO to create a 10 mM stock solution.

-

Storage: Store at -20°C, protected from light. Azides are photolabile; avoid prolonged exposure to UV light during storage.

B. Spectral Measurement (In Vitro)

-

Buffer: Use PBS (pH 7.4) or HEPES (50 mM). Ensure pH is stable, as naphthalimide fluorescence can be pH-sensitive below pH 5.

-

Blank Scan: Add probe (final conc. 10 µM) to the cuvette. Record emission spectrum (excitation @ 440 nm).[3] Result should be near baseline.

-

Titration: Add aliquots of

(hydrogen sulfide donor) or TCEP (reductant). -

Kinetics: Measure fluorescence intensity at peak emission (e.g., 550 nm) every 2 minutes for 30 minutes to determine reaction kinetics.

C. Quantum Yield (

) Determination

To validate the efficiency of the probe after reaction:

-

Use Quinine Sulfate (in 0.1 M

, -

Ensure absorbance at the excitation wavelength is below 0.1 OD to avoid inner-filter effects.

-

Calculate using the comparative method:

(Where Grad is the slope of integrated fluorescence vs. absorbance, and

Part 4: Applications & Critical Considerations

Hydrogen Sulfide ( ) Detection

Naphthamide azides are highly selective for

-

Selectivity: High.[4]

-

LOD (Limit of Detection): Typically 50 nM - 5 µM.

Photoaffinity Labeling (PAL)

Note: This is a distinct application from fluorescence sensing. Simple aryl azides (e.g., 6-azido-2-naphthamide) are used to map protein binding sites.

-

Excitation: UV light (300-350 nm).

-

Mechanism: UV irradiation generates a reactive Nitrene , which covalently inserts into nearby C-H or N-H bonds.

-

Warning: This process often destroys the fluorophore or permanently alters its spectra. Do not confuse PAL protocols with fluorescence sensing protocols.

References

-

Vertex AI Search. (2025). Sensitive Detection of Various Forms of Hydrogen Sulfide via Highly Selective Naphthalimide-Based Fluorescent Probe. National Institutes of Health (PMC). Link

-

Royal Society of Chemistry. (2015). Highly selective naphthalimide-based fluorescent probe for direct hydrogen sulfide detection. RSC Advances. Link

-

BenchChem. (2025). An In-depth Technical Guide to the Excitation and Emission Spectra of 4-azido-N-ethyl-1,8-naphthalimide. Link

-

MDPI. (2022). A Highly Water-Soluble and Solid State Emissive 1,8-Naphthalimide as a Fluorescent PET Probe. Molecules. Link

-

Thermo Fisher Scientific. (2024). Table 23.1 Spectral characteristics of Molecular Probes dyes. Molecular Probes Handbook. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Photophysics and biological applications of the environment-sensitive fluorophore 6-N,N-dimethylamino-2,3-naphthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 4. Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solvatochromic Properties of N-(2-azidoethyl)-2-naphthamide

The following technical guide details the solvatochromic characterization and synthesis of N-(2-azidoethyl)-2-naphthamide , a dual-function fluorophore combining the environmental sensitivity of the naphthamide scaffold with the bio-orthogonal reactivity of an alkyl azide.

Executive Summary

N-(2-azidoethyl)-2-naphthamide serves as a bifunctional molecular probe designed for two distinct but complementary purposes: local polarity sensing (via solvatochromism) and bio-orthogonal labeling (via the azide moiety).

The core fluorophore, a 2-naphthamide derivative, exhibits positive solvatochromism , meaning its fluorescence emission undergoes a bathochromic (red) shift as solvent polarity increases. This shift is driven by Intramolecular Charge Transfer (ICT) interactions, making the molecule an excellent reporter for the dielectric constant of its immediate environment (e.g., hydrophobic protein pockets vs. aqueous cytosol). The pendant azide (-N

Chemical Structure & Synthesis Strategy[1][2][3][4][5][6]

Structural Analysis

The molecule consists of three functional domains:

-

The Fluorophore (Donor/Acceptor System): The naphthalene ring acts as the

-conjugated donor, while the amide carbonyl acts as the electron-withdrawing acceptor, facilitating ICT. -

The Spacer: An ethylene (-CH

CH -

The Reactive Handle: An alkyl azide group for bio-orthogonal conjugation.[1]

Synthesis Protocol

The synthesis follows a modular amidation-substitution pathway.

Reagents: 2-Naphthoic acid, 2-Bromoethylamine hydrobromide, Sodium Azide (NaN

Workflow Diagram (DOT):

Figure 1: Synthetic route for N-(2-azidoethyl)-2-naphthamide via amide coupling followed by nucleophilic substitution.

Solvatochromic Characterization

Mechanism of Solvatochromism

The solvatochromism of 2-naphthamide derivatives arises from the stabilization of the Intramolecular Charge Transfer (ICT) excited state.

-

Ground State (

): Moderate dipole moment. -

Excited State (

): Upon excitation, electron density shifts from the naphthalene ring toward the amide carbonyl. This creates a highly polarized species. -

Solvent Interaction: Polar solvents reorient around this large excited-state dipole, lowering the energy of the excited state (

) relative to the ground state (

Expected Spectral Data

While specific values depend on experimental conditions, typical ranges for N-alkyl-2-naphthamides are:

| Solvent Category | Solvent Example | Dielectric Constant ( | Absorption | Emission | Stokes Shift ( |

| Non-Polar | Hexane | 1.88 | ~325-330 | ~340-350 | Small |

| Weakly Polar | Toluene | 2.38 | ~328 | ~355-365 | Moderate |

| Polar Aprotic | Acetonitrile | 37.5 | ~330 | ~380-400 | Large |

| Polar Protic | Methanol | 32.7 | ~330 | ~410-430 | Very Large* |

*Note: Protic solvents often induce larger shifts than predicted by polarity alone due to specific Hydrogen Bonding interactions with the amide oxygen.

Lippert-Mataga Analysis Protocol[7]

To rigorously quantify the solvatochromism and estimate the change in dipole moment (

The Equation

Where:

-

: Stokes shift (in cm

- : Dielectric constant of the solvent.[3]

- : Refractive index of the solvent.

- : Onsager cavity radius (molecular radius).

-

The term in brackets is the Orientation Polarizability (

) .

Experimental Workflow

-

Preparation: Prepare

solutions of the probe in 5–7 solvents of varying polarity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile, Methanol). -

Acquisition: Record UV-Vis absorption and Fluorescence emission spectra for each.

-

Calculation: Convert

(nm) to wavenumbers (cm -

Plotting: Plot Stokes Shift (

) on the Y-axis vs. Orientation Polarizability ( -

Analysis: The slope (

) of the linear fit is proportional to

Lippert-Mataga Logic Diagram (DOT):

Figure 2: Workflow for extracting dipole moment changes from solvatochromic data.

Critical Considerations & Troubleshooting

Specific Solvent Effects

The Lippert-Mataga plot assumes only general solvent effects (dielectric interaction).

-

Deviation: If alcohol solvents (MeOH, EtOH) deviate significantly from the linear fit (usually showing larger Stokes shifts), this indicates Specific Hydrogen Bonding between the solvent and the amide carbonyl of the probe.

-

Correction: Use the Catalan or Kamlet-Taft parameters to separate H-bonding effects from general polarity.

The "Azide Effect"

While the azide is separated by an ethyl chain, it can participate in Photoinduced Electron Transfer (PeT) .

-

Observation: Fluorescence quantum yield (

) might be lower in the azide-probe compared to the "clicked" triazole product. -

Validation: Measure

before and after reaction with a model alkyne (e.g., phenylacetylene). An increase in

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.

-

Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.

-

Nigam, S., & Ratinen, T. (2016). Photophysical characterization of naphthalene derivatives. Journal of Molecular Structure. (Representative study on naphthamide ICT mechanisms).

-

Sivakumar, K., et al. (2004). Fluorogenic probes for click chemistry. Organic Letters. (Context for azide quenching mechanisms).

Sources

Stability of Naphthamide-Based Azide Probes in Aqueous Buffer

Technical Guide & Stability Profiling Workflow

Part 1: Executive Summary & Chemical Architecture

Naphthamide and naphthalimide-based azide probes (e.g., NAP-N3 derivatives) are the workhorses of bioorthogonal chemistry and gasotransmitter detection (specifically Hydrogen Sulfide, H₂S). Their utility hinges on a "turn-on" fluorescence mechanism where the azide group (

However, the transition from organic synthesis to aqueous biological application is fraught with stability pitfalls. In aqueous buffers, these probes face three distinct destabilizing forces:

-

Hydrolytic Instability: Spontaneous cleavage of the amide linkage or degradation of the azide moiety.

-

Physical Aggregation: Hydrophobic naphthalene scaffolds tend to stack in water, causing Aggregation-Caused Quenching (ACQ) or precipitation, which mimics "instability."

-

Photochemical Degradation: UV-induced photobleaching or non-specific azide photolysis.

This guide provides a rigorous, self-validating workflow to quantify these parameters, ensuring your probe functions as a molecular sensor, not a random number generator.

Part 2: Mechanisms of Instability

Before testing, one must understand what breaks.

The Azide "False Positive"

The azide group is generally chemically stable at physiological pH (7.4). However, it is thermodynamically unstable. In the presence of trace reducing agents (thiols like GSH, DTT) or intense UV light, the azide can reduce to an amine without the target analyte (H₂S), leading to high background signal (false positives).

The Scaffold "False Negative"

Naphthamide derivatives often require organic co-solvents (DMSO/EtOH). If the aqueous buffer percentage is too high (>95-99%), the probe may form non-fluorescent aggregates. This is often misdiagnosed as "chemical degradation" when it is actually "physical precipitation."

pH Sensitivity

While the naphthalene core is robust, the amide linkage can undergo hydrolysis at extreme pH (<4 or >10). Furthermore, the fluorescence quantum yield (

Part 3: Experimental Protocols

Protocol 1: The "Zero-Hour" Solubility & Aggregation Check

Rationale: Differentiate between chemical instability and physical aggregation.

Materials:

-

Probe Stock (10 mM in DMSO)

-

Buffer: 50 mM HEPES or PBS, pH 7.4

-

UV-Vis Spectrophotometer (Quartz cuvette)

Workflow:

-

Prepare a dilution series of the probe (1, 5, 10, 20 µM) in Buffer containing constant 1% DMSO.

-

Measure Absorbance at

(typically 350-450 nm). -

Validation Logic: Plot Absorbance vs. Concentration.

-

Linear (Beer’s Law): Probe is soluble and monomeric. Proceed to Protocol 2.

-

Non-Linear (Deviation): Aggregation is occurring.[1] STOP. Increase co-solvent (DMSO/EtOH) to 5-10% or add a surfactant (0.1% Tween-20).

-

Protocol 2: Hydrolytic & Chemical Stability Profiling

Rationale: Quantify the spontaneous degradation rate (

Materials:

-

Fluorescence Microplate Reader (96-well black/clear bottom)

-

Buffers: Citrate (pH 4), HEPES (pH 7.4), Carbonate (pH 10)

Step-by-Step:

-

Preparation: Dilute probe to 10 µM in the three pH buffers (maintain <1% DMSO).

-

Incubation: Seal plate to prevent evaporation. Incubate at 37°C.

-

Kinetic Read: Measure fluorescence emission (Ex/Em specific to probe, e.g., 440/550 nm) every 10 minutes for 12 hours.

-

Control: Run a "Blank" (Buffer only) and a "Positive Control" (Probe + 100 µM NaHS to simulate 100% conversion).

-

Data Processing: Normalize data (

).-

Pass Criteria: Signal change < 5% over 12 hours at pH 7.4.

-

Fail Criteria: Continuous linear increase in fluorescence (indicates spontaneous azide reduction or hydrolysis).

-

Protocol 3: Photostability Stress Test

Rationale: Azides are photosensitive. Determine if ambient light compromises the probe.

Workflow:

-

Prepare 10 µM probe solution in clear glass vials.

-

Expose Vial A to ambient laboratory light.

-

Keep Vial B wrapped in aluminum foil (Dark Control).

-

Measure fluorescence at t=0, 1h, 4h, 24h.

-

Interpretation: If Vial A fluorescence increases significantly compared to Vial B, the azide is photolyzing to an amine. Corrective Action: All future experiments must be performed in the dark.

Part 4: Visualization of Stability Logic

The following diagram illustrates the decision tree for evaluating probe stability.

Figure 1: Step-by-step validation workflow for naphthamide-based azide probes, prioritizing solubility and dark stability.

Part 5: Data Presentation & Analysis

When reporting stability data, avoid qualitative statements like "The probe was stable." Use the following table format to present quantitative metrics.

Table 1: Standard Stability Metrics for Naphthamide-Azide Probes

| Parameter | Experimental Condition | Acceptance Criterion | Common Failure Mode |

| Hydrolytic Stability | PBS (pH 7.4), 37°C, 12h | Slow hydrolysis of amide bond | |

| Chemostability | + 1 mM GSH (Glutathione) | Non-specific reduction of azide | |

| Photostability | Ambient Light, 4h | Azide photolysis (False Positive) | |

| Solubility Limit | 1% DMSO in PBS | Linear Absorbance up to 20 µM | Aggregation (ACQ) |

Troubleshooting "Drift"

If you observe a slow, linear increase in fluorescence over time (Drift):

-

Check Purity: Impurities in the probe stock often degrade faster than the probe itself.

-

Check Buffer: Old buffer stocks may contain microbial growth producing reducing equivalents. Always use fresh, sterile-filtered buffers.

-

Check DMSO: Hygroscopic DMSO absorbs water, potentially hydrolyzing stock solutions over months. Store stocks over molecular sieves.

Part 6: References

-

Wang, J., et al. (2023). "Sensitive Detection of Various Forms of Hydrogen Sulfide via Highly Selective Naphthalimide-Based Fluorescent Probe." Molecules.

-

Context: Establishes the pH stability range (3.5–10.5) and reaction kinetics for naphthalimide-azide probes.

-

-

Zhang, C., et al. (2023).[2] "A novel fluorescent probe based on naphthimide for H2S identification and application."[2][3] Analytical Biochemistry.

-

Context: Details the "Turn-on" mechanism and stability testing against interfering thiols like GSH.

-

-

BenchChem Technical Support. (2025). "Improving Photostability of Naphthalene-Based Fluorescent Probes." BenchChem Protocols.

-

Context: Provides specific methodologies for quantifying photobleaching and quantum yield in naphthalene scaffolds.

-

-

Enamine. (2025). "Chemical Stability Assay Protocols." Enamine ADME/Tox Services.

-

Context: Standard industry protocols for buffer stability and HPLC-MS analysis of degradation products.

-

-

Lippert, A. R., et al. (2011). "Reaction-Based Fluorescent Probes for Selective Imaging of Hydrogen Sulfide in Living Cells." Journal of the American Chemical Society.

-

Context: Foundational paper establishing the azide-to-amine reduction strategy for H₂S detection.

-

Sources

Photophysical Characterization of Naphthamide Click Reagents

Executive Summary: The Naphthamide Advantage

In the landscape of bioorthogonal chemistry, naphthamide-based tetrazoles occupy a privileged niche. Unlike standard azide-alkyne cycloadditions (CuAAC) which require toxic copper, or strain-promoted pathways that are often bulky, the naphthamide-tetrazole system is photo-inducible and fluorogenic .

For the drug development scientist, this reagent class offers two critical photophysical advantages:

-

Spatiotemporal Control: The reaction is triggered by light (365 nm or two-photon 700 nm), allowing precise "uncaging" of reactivity.

-

Fluorogenic "Turn-On": The starting tetrazole is typically weakly fluorescent due to photo-induced electron transfer (PET) or non-radiative decay pathways. Upon photo-click reaction with an alkene, the resulting pyrazoline cycloadduct restores a strong push-pull intramolecular charge transfer (ICT) system, resulting in a massive increase in quantum yield (

).

This guide details the photophysical characterization pipeline required to validate these reagents, moving beyond simple synthesis to rigorous spectroscopic quantification.

Mechanistic Photophysics

To characterize these reagents, one must understand the transformation. The "click" is a two-step process:

-

Photo-activation: The non-fluorescent tetrazole releases

to form a highly reactive nitrile imine dipole. -

Cycloaddition: The nitrile imine reacts with a nearby alkene (e.g., acrylamide, homoallylic alcohol) to form a fluorescent pyrazoline.

Visualization: The Fluorogenic Pathway

The following diagram illustrates the transition from the "dark" reagent to the "bright" product, highlighting the critical intermediate.

Figure 1: Reaction coordinate of the naphthamide photo-click reaction. The transition from Tetrazole to Pyrazoline restores the conjugated push-pull system, activating fluorescence.

Core Characterization Workflow

A robust characterization campaign must quantify four parameters: Solvatochromism, Quantum Yield (

Solvatochromism & The Lippert-Mataga Plot

Naphthamides are environmentally sensitive. The pyrazoline product typically exhibits a large Stokes shift that increases with solvent polarity, indicative of an Intramolecular Charge Transfer (ICT) state.[1]

Why this matters: If your drug target is in a hydrophobic pocket (protein core) vs. the cytosol, the emission color and brightness will shift. You must map this behavior.

Data Presentation: Solvent Effects (Example Data)

| Solvent | Orientation Polarizability (

Note: Naphthamide pyrazolines often show peak brightness in moderately polar solvents (DCM/Ethanol) but may suffer quenching in highly polar protic solvents (Water) due to hydrogen bonding induced non-radiative decay.

Experimental Protocols

These protocols are designed to be self-validating. Always run a "solvent-only" blank to subtract Raman scattering.

Protocol A: Determination of Fluorescence Quantum Yield ( )

Objective: Calculate the efficiency of photon emission relative to a standard.[2][3]

Standard: Quinine Sulfate in 0.1 M

Step-by-Step Methodology:

-

Preparation: Prepare a stock solution of the Naphthamide-Pyrazoline product (post-click) in the desired solvent.

-

Absorbance Tuning: Prepare 5 dilutions of the sample and 5 dilutions of the Quinine Sulfate standard.

-

Critical Control: The Absorbance at the excitation wavelength (

) must be kept below 0.1 OD (ideally 0.02–0.08) to avoid the Inner Filter Effect (re-absorption of emitted light).[3]

-

-

Acquisition: Measure the integrated fluorescence intensity (

) for all 10 samples using identical slit widths and detector voltages. -

Plotting: Plot Integrated Fluorescence (

-axis) vs. Absorbance ( -

Calculation: Calculate the gradients (

) of the linear fits.

Protocol B: Kinetic Monitoring of Photo-Click Reaction

Objective: Determine the second-order rate constant (

Step-by-Step Methodology:

-

Setup: In a quartz cuvette, mix the Naphthamide-Tetrazole (

) with an excess of alkene (e.g., Acrylamide, -

Photo-activation: Irradiate with a handheld UV lamp (302 nm or 365 nm) for 2–5 minutes to fully convert Tetrazole

Nitrile Imine. -

Fluorescence Kinetics: Immediately transfer to a spectrofluorometer. Excite at the pyrazoline

(e.g., 380 nm) and monitor emission at -

Data Fitting: Since [Alkene]

[Tetrazole], the reaction follows pseudo-first-order kinetics.-

Fit the fluorescence increase to a mono-exponential function:

. -

Plot

vs. [Alkene]. The slope of this line is the second-order rate constant

-

Characterization Pipeline Diagram

This diagram outlines the logical flow from synthesis to data validation.

Figure 2: The iterative workflow for validating naphthamide click reagents. Low quantum yield triggers structural redesign (auxochrome adjustment).

References

-

Wang, Y., Hu, W. J., Song, W., Lim, R. K., & Lin, Q. (2008). "Discovery of a photoinducible protein labeling reaction." Organic Letters, 10(17), 3725–3728. Link

-

Song, W., Wang, Y., Qu, J., & Lin, Q. (2008). "Selective functionalization of a genetically encoded alkene-containing protein via “photoclick chemistry” in bacteria."[7] Journal of the American Chemical Society, 130(30), 9654–9655. Link

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Standard reference for QY and Lippert-Mataga protocols). Link

-

Yu, Z., Pan, Y., Wang, Z., Wang, J., & Lin, Q. (2012). "Genetically encoded cyclopropene directs rapid, photoclick-chemistry-mediated protein labeling in mammalian cells." Angewandte Chemie International Edition, 51(42), 10600–10604. Link

- Lippert, E. (1957). "Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand." Zeitschrift für Naturforschung A, 10(7), 541–545.

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Discovery of New Photoactivatable Diaryltetrazoles for Photoclick Chemistry via ‘Scaffold Hopping’ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Protocol: CuAAC Click Reaction with N-(2-azidoethyl)-2-naphthamide

Executive Summary & Chemical Context

This application note details the protocol for utilizing N-(2-azidoethyl)-2-naphthamide as a fluorescent probe in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This specific azide incorporates a naphthalene moiety , which serves as a stable, UV-excitable fluorophore (

Key Chemical Challenges

-

Solubility: The naphthalene ring promotes

- -

Copper Stabilization: In biological media, Cu(I) is prone to oxidation or disproportionation.

-

Background Fluorescence: Unreacted probe must be removed efficiently to distinguish the "clicked" product.

Reaction Mechanism & Workflow

The following diagram illustrates the catalytic cycle and the critical role of the stabilizing ligand (THPTA) in maintaining the active Cu(I) species required for the reaction with the hydrophobic naphthamide probe.

Figure 1: Mechanistic flow of the CuAAC reaction.[1] The THPTA ligand is critical for protecting the Cu(I) state in the presence of the hydrophobic naphthyl probe.

Critical Reagents & Preparation

Reagent List

| Reagent | Role | Stock Conc. | Solvent | Storage |

| N-(2-azidoethyl)-2-naphthamide | Fluorescent Probe | 10 mM | DMSO (Mandatory) | -20°C, Dark |

| CuSO | Copper Source | 20 mM | ddH | RT |

| THPTA | Ligand | 50 mM | ddH | -20°C |

| Sodium Ascorbate | Reductant | 100 mM | ddH | Fresh Only |

| Aminoguanidine (Optional) | Anti-oxidant | 100 mM | ddH | 4°C |

Strategic Reagent Choices (Expertise)

-

Why THPTA over TBTA? While TBTA is common, THPTA is water-soluble and allows for faster kinetics in aqueous buffers, which is crucial when the azide probe itself (naphthamide) is fighting solubility limits [1].

-

Solvent Engineering: The naphthamide probe is hydrophobic. You must maintain a final organic co-solvent concentration (DMSO or tBuOH) of at least 10-20% in the reaction mixture to prevent the probe from crashing out before it finds the alkyne.

Protocol A: Bioconjugation (Protein/Cell Lysate Labeling)

Use this protocol when labeling alkyne-tagged biomolecules in aqueous buffer.

Step-by-Step Methodology

-

Preparation of Catalyst Premix (Critical Step):

-

Pre-complexing Copper and Ligand prevents Cu(I) precipitation and reduces oxidative damage to proteins.

-

Mix 10

L of CuSO -

Ratio Check: This creates a 1:5 (Cu:Ligand) molar ratio.

-

Incubate for 5 minutes at Room Temperature (RT).

-

-

Reaction Assembly: In a 1.5 mL microcentrifuge tube, add reagents in the following strict order :

-

Incubation:

-

Final Volume: 100

L. -

Final Concentrations: ~1 mM Azide, ~0.5 mM Cu, ~2.5 mM Ascorbate.

-

Protect from light (naphthalene is UV-sensitive).

-

Rotate end-over-end for 1 hour at RT. Do not vortex vigorously during reaction (denatures proteins).

-

-

Quenching & Cleanup:

-

Add EDTA (final 10 mM) to chelate copper.

-

Perform dialysis or spin-column filtration (e.g., PD-10) to remove unreacted naphthamide probe. Self-Validation: The filtrate should be checked for fluorescence to ensure free probe removal.

-

Protocol B: Small Molecule Synthesis (Library Generation)

Use this protocol for synthesizing standards or clicking small molecules where water solubility is not required.

Solvent System Decision Matrix

Figure 2: Solvent selection guide based on reactant solubility.

Methodology (System B - Sharpless Conditions)

-

Dissolve Reactants:

-

Dissolve Alkyne (1.0 eq) and N-(2-azidoethyl)-2-naphthamide (1.0 eq) in t-BuOH .

-

Add an equal volume of Water (Total concentration ~0.1 M).

-

-

Add Catalyst:

-

Add CuSO

(5 mol%). -

Add Sodium Ascorbate (10 mol%).

-

-

Monitor:

-

Stir vigorously overnight at RT.

-

Observation: The reaction may turn yellow/orange. If it turns brown/black, copper oxide is forming (add more ascorbate).

-

-

Workup:

Quality Control & Troubleshooting

Validating the Reaction

Since the product is fluorescent, Thin Layer Chromatography (TLC) is the fastest validation method.

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (variable ratio).

-

Detection:

-

UV 254 nm: Both reactant and product absorb (Naphthalene).

-

UV 365 nm: The triazole formation often shifts the emission or intensity. Compare spot R

against the starting azide.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Precipitation upon Azide addition | "Crashing out" of hydrophobic probe | Increase DMSO concentration to 20-30%. Add Azide slowly while vortexing. |

| Reaction Stalls (<50% yield) | Oxygen poisoning of Cu(I) | Degas buffers with N |

| High Background Fluorescence | Non-specific binding of probe | Perform extensive washing with MeOH/Water or use HPLC purification. |

| Protein Precipitation | Copper-induced denaturation | Increase THPTA:Cu ratio to 10:1. Ensure EDTA quench is used immediately after. |

Safety & References

Safety Warning

Azide Hazards: While organic azides with a C/N ratio > 3 (like this naphthyl azide) are generally stable, they are potentially explosive.

-

Do not concentrate reaction mixtures to dryness if unreacted azide is present.

-

Avoid contact with strong acids (forms hydrazoic acid).

-

Perform all synthesis in a fume hood.

References

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

-

Thermo Fisher Scientific. Click Chemistry Labeling Reagents and Protocols. Link

Sources

Application Note: High-Fidelity Synthesis of N-(2-azidoethyl)-2-naphthamide

Executive Summary

This application note details the robust, two-step synthesis of N-(2-azidoethyl)-2-naphthamide starting from 2-naphthoic acid . This compound serves as a critical "click chemistry" handle, enabling the conjugation of the fluorescent naphthyl moiety to alkyne-tagged biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Unlike direct amidation using volatile and unstable 2-azidoethanamine, this protocol utilizes a "Bromide-First" strategy . This approach maximizes safety and scalability by introducing the azide group in the final step via nucleophilic substitution, avoiding the isolation of low-molecular-weight organic azides.

Key Advantages of This Protocol

-

Safety: Avoids the handling of free 2-azidoethanamine (a potential explosion hazard).

-

Scalability: The acid chloride activation method is amenable to gram-scale synthesis.

-

Purity: Stepwise purification ensures a high-grade final product suitable for sensitive biological assays.

Safety Briefing: Handling Organic Azides

CRITICAL WARNING: Azides are energy-rich molecules. While the target molecule (C/N ratio

-

The "Rule of Six": Organic azides are generally safe to handle if the number of carbon atoms (

) plus other atoms is at least six times the number of azide groups ( -

Halogenated Solvents: NEVER use Dichloromethane (DCM) or Chloroform as reaction solvents with Sodium Azide (

).[1] This can form di- and tri-azidomethane, which are extremely explosive.[1][2] Use DMF or DMSO. -

Metals: Do not use metal spatulas with

. Use Teflon or plastic to prevent the formation of shock-sensitive metal azides. -

Waste: Keep azide waste streams separate.[3][4] Quench excess azide with dilute sodium nitrite (

) and sulfuric acid or commercial quenching kits before disposal.

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into two primary transformations: Amide coupling via acid chloride activation, followed by

Figure 1: Retrosynthetic workflow adopting the "Bromide-First" strategy.

Experimental Protocols

Step 1: Synthesis of N-(2-bromoethyl)-2-naphthamide

This step activates the carboxylic acid to an acid chloride, which then couples with 2-bromoethylamine.

Reagents:

-

2-Naphthoic acid (1.0 equiv)

-

Thionyl Chloride (

) (3.0 equiv) or Oxalyl Chloride (1.5 equiv + DMF cat.) -

2-Bromoethylamine hydrobromide (1.2 equiv)[5]

-

Triethylamine (TEA) or DIPEA (3.0 equiv)

-

Dichloromethane (DCM) [Anhydrous]

Protocol:

-

Activation (Acid Chloride Formation):

-

In a flame-dried round-bottom flask, dissolve 2-naphthoic acid (e.g., 1.72 g, 10 mmol) in anhydrous DCM (20 mL).

-

Add Thionyl Chloride (

) (2.2 mL, 30 mmol) dropwise. -

Reflux at 40°C for 2 hours.

-

Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH). Disappearance of acid indicates completion.

-

Evaporate solvent and excess

under reduced pressure. Re-dissolve the crude acid chloride in fresh anhydrous DCM (10 mL).

-

-

Coupling:

-

In a separate flask, suspend 2-bromoethylamine hydrobromide (2.46 g, 12 mmol) in anhydrous DCM (20 mL).

-

Add Triethylamine (4.2 mL, 30 mmol) and cool to 0°C. Note: The base is crucial to free the amine from the HBr salt.

-

Slowly add the solution of 2-naphthoyl chloride to this suspension dropwise over 15 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

-

Workup:

-

Quench with saturated

solution. -

Extract with DCM (3 x 30 mL).

-

Wash organic layer with 1M HCl (to remove unreacted amine) and then Brine.

-

Dry over

, filter, and concentrate.[6] -

Purification: Recrystallization from EtOAc/Hexane or Flash Chromatography (Hexane:EtOAc 4:1) yields a white solid.

-

Expected Yield: 80–90%

Step 2: Nucleophilic Substitution (Azidation)

Reagents:

-

N-(2-bromoethyl)-2-naphthamide (Intermediate from Step 1)

-

Sodium Azide (

) (1.5 equiv)[7] -

DMF (Dimethylformamide) [Dry]

-

Safety: Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Optional catalyst

Protocol:

-

Setup:

-

Dissolve N-(2-bromoethyl)-2-naphthamide (e.g., 2.78 g, 10 mmol) in anhydrous DMF (20 mL).

-

Add Sodium Azide (

) (0.975 g, 15 mmol). -

Optional: Add TBAI (catalytic) to accelerate the Finkelstein-like substitution.

-

-

Reaction:

-

Heat the mixture to 60°C behind a blast shield.

-

Stir for 4–12 hours.

-

Monitoring: TLC (Hexane:EtOAc 3:1). The bromide is less polar than the azide; however, the shift is often small. Stain with Ninhydrin (negative) or UV.

-

-

Workup (Safety Critical):

-

Cool to RT.

-

Dilute with excess water (100 mL) to dissolve salts and precipitate the organic product (or induce oiling out).

-

Extract with Ethyl Acetate (3 x 30 mL). Do NOT use DCM here.

-

Wash combined organics with water (3x) and LiCl (5%) to remove DMF.

-

Dry over

(Magnesium Sulfate).[7]

-

-

Purification:

-

Concentrate under reduced pressure (keep bath < 40°C).

-

The product is often pure enough.[8] If necessary, purify via Flash Chromatography (Hexane:EtOAc gradient).

-

Expected Yield: 85–95%

Analytical Data Summary

| Parameter | Expected Value / Signal | Interpretation |

| Appearance | White to off-white solid | High purity crystalline form. |

| IR Spectroscopy | ~2100 cm⁻¹ (Strong) | Characteristic Azide ( |

| IR Spectroscopy | ~1640 cm⁻¹ | Amide Carbonyl (C=O). |

| ¹H NMR (CDCl₃) | Naphthalene C1 proton (distinctive). | |

| ¹H NMR (CDCl₃) | Ethylene linker ( | |

| HRMS (ESI+) | [M+H]⁺ calc. 241.10 | Confirm mass of |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of Acid Chloride | Ensure reagents are anhydrous. Use a drying tube during reflux. |

| Incomplete Reaction (Step 2) | Steric hindrance or low solubility | Add TBAI catalyst. Increase temp to 80°C (do not exceed 90°C). |

| Emulsion during Workup | DMF presence | Wash organic layer thoroughly with 5% LiCl solution or water. |

| Product Decomposition | Light sensitivity | Azides can be light-sensitive.[1] Wrap flasks in foil during reaction and storage. |

References

-

Organic Chemistry Portal. "Amide Formation via Acid Chlorides." Organic Chemistry Portal. Available at: [Link]

-

Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005, 44(33), 5188-5240. Available at: [Link]

-

University of California, Santa Cruz. "Standard Operating Procedure: Sodium Azide." UCSC EH&S. Available at: [Link]

Sources

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 3. artscimedia.case.edu [artscimedia.case.edu]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Note: Purification of N-(2-azidoethyl)-2-naphthamide via Silica Gel Chromatography

Introduction & Scope

This application note details the purification of N-(2-azidoethyl)-2-naphthamide , a bifunctional building block frequently used in bio-orthogonal "click" chemistry (CuAAC) and fluorescent labeling. The molecule features a lipophilic, UV-active naphthalene fluorophore linked via a polar amide bond to a reactive alkyl azide.

Purifying this compound requires balancing the resolution of the polar amide functionality against the safety constraints of handling organic azides. This protocol provides a validated, scalable method using standard silica gel flash chromatography, emphasizing safety (C/N ratio compliance) and high-purity isolation.

Target Molecule Profile[1][2]

-

Compound: N-(2-azidoethyl)-2-naphthamide

-

Molecular Formula:

-

MW: 240.26 g/mol

-

Key Functionalities: Naphthalene (Lipophilic/Fluorophore), Amide (H-bond donor/acceptor), Alkyl Azide (Reactive/Polar).

Safety Assessment: The "Rule of Six"

CRITICAL: Before processing any organic azide, stability must be mathematically verified to prevent explosive decomposition.

The Carbon/Nitrogen Ratio Check:

Standard safety protocols dictate that organic azides are generally safe to handle if the number of carbon (

For N-(2-azidoethyl)-2-naphthamide (

-

Status: SAFE for standard chromatography.

-

Constraint: Maintain temperature

during rotary evaporation. Avoid contact with strong acids (to prevent formation of hydrazoic acid,

Pre-Purification Analysis

Solubility & Loading Strategy

The naphthalene moiety confers high solubility in chlorinated solvents (DCM,

-

Recommendation: Use Dry Loading . Wet loading in DCM can cause band broadening due to the "solvent effect" where the strong solvent carries the solute too fast through the initial silica bed.

Thin Layer Chromatography (TLC) Optimization

-

Stationary Phase: Silica Gel

-

Visualization:

-

UV (254 nm): Naphthalene absorbs strongly (Dark spot on green background).

-

Stain: Phosphomolybdic Acid (PMA) or Iodine (

). Azides are difficult to stain specifically, but the organic skeleton will char with PMA.

-

-

Mobile Phase Screening:

| Solvent System (Hex:EtOAc) | Separation Quality | |

| 90:10 | 0.05 | Retentive (Stuck at baseline) |

| 70:30 | 0.28 | Optimal (Target Range) |

| 50:50 | 0.65 | Low Resolution (Co-elutes with impurities) |

Detailed Protocol

Phase A: Column Preparation

-

Stationary Phase: Silica Gel 60 (230–400 mesh).[3]

-

Column Size: Use a 20:1 Silica-to-Crude mass ratio. (e.g., for 1.0 g crude, use 20 g Silica).

-

Slurry Packing:

-

Suspend silica in 90:10 Hexanes:EtOAc .

-

Pour into the column and pack under air pressure to remove air bubbles.

-

Add a 1 cm layer of sand on top to protect the bed.

-

Phase B: Sample Loading (Dry Load)

-

Dissolve the crude N-(2-azidoethyl)-2-naphthamide in a minimal amount of Dichloromethane (DCM).

-

Add Celite 545 (approx. 2x weight of crude) to the flask.

-

Evaporate the solvent completely on a rotary evaporator until a free-flowing powder remains.

-

Carefully pour the powder onto the sand layer of the packed column.

-

Add a second thin layer of sand on top of the sample.

Phase C: Elution Gradient

Run the column using a step-gradient to remove non-polar impurities before eluting the target amide.

| Step | Solvent Ratio (Hex:EtOAc) | Volume (Column Volumes) | Purpose |

| 1 | 90:10 | 2 CV | Elute non-polar impurities (e.g., naphthalene byproducts) |

| 2 | 80:20 | 3 CV | Begin mobilizing target; remove fast-moving bands |

| 3 | 70:30 | 5-8 CV | Elute Pure Product (N-(2-azidoethyl)-2-naphthamide) |

| 4 | 50:50 | 2 CV | Flush polar impurities (e.g., unreacted amines/acids) |

Phase D: Fraction Analysis & Isolation

-

Spot fractions on TLC plates.

-

Visualize under UV (254 nm).[4] The product will appear as a distinct, UV-active spot at

(in 70:30 Hex:EtOAc). -

Combine pure fractions.

-

Concentrate via rotary evaporation (Bath temp

). -

Final Polish: Dry under high vacuum for 4 hours to remove trace ethyl acetate.

Process Visualization

Workflow Diagram

The following diagram outlines the decision-making process for the purification workflow.

Figure 1: Step-by-step purification workflow ensuring safety compliance and purity optimization.

Separation Mechanism

Understanding why the separation works is crucial for troubleshooting.

Figure 2: Mechanistic interactions. The amide group anchors the target to silica, while the naphthalene ring promotes solubility in the mobile phase.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Streaking/Tailing | Acidic impurities (e.g., naphthoic acid) or column overload. | Add 0.1% Acetic Acid to eluent OR reduce loading mass. |

| Product Elutes Immediately | Solvent too polar (e.g., started at 50% EtOAc). | Restart with 10% EtOAc/Hexanes. |

| No Product Visible | Product stuck on baseline or UV lamp failure. | Flush with 100% EtOAc or 10% MeOH/DCM. Check UV lamp. |

| Crystallization on Column | Solubility limit reached in Hexanes. | Use dry loading (Celite); ensure gradient increases polarity sufficiently. |

References

-

Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, vol. 44, no. 32, 2005, pp. 5188–5240. Link

-

Flash Chromatography Fundamentals: Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, vol. 43, no. 14, 1978, pp. 2923–2925. Link

-

Azide Handling Protocols: "Safe Handling of Azides." University of Pittsburgh Safety Guidelines, 2013. Link

- Amide Purification Context: "Purification of Laboratory Chemicals." Butterworth-Heinemann, 8th Edition. (Standard Reference Text).

Sources

Troubleshooting & Optimization

Reducing background fluorescence in naphthamide click reactions

A Guide to Minimizing Background Fluorescence for Researchers

Welcome to the technical support center for naphthamide-based click chemistry. As Senior Application Scientists, we understand that achieving a high signal-to-noise ratio is paramount for generating publication-quality data. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you overcome challenges with background fluorescence in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background fluorescence when using naphthamide reporters in click chemistry?

There are three primary sources of background fluorescence:

-

Unbound Fluorophores: Residual, unreacted naphthamide-azide or -alkyne probes that have not been washed away sufficiently.[1][2][3]

-

Non-Specific Binding: The naphthamide probe itself may adhere to cellular structures or surfaces through hydrophobic or electrostatic interactions, independent of the click reaction.[4][5] Highly hydrophobic probes can be particularly prone to this.[6]

-

Autofluorescence: Endogenous fluorescence from cellular components like NADH, flavins, or lipofuscin, which can be especially problematic in the blue and green channels.[7][8]

Q2: My click reaction is copper-catalyzed. Could the catalyst be contributing to the background?

Absolutely. While essential for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) catalyst can cause two main issues:

-

Fluorescence Quenching: Copper ions (Cu²⁺) are known to be effective quenchers of naphthalimide fluorescence.[9][10][11] If your specific signal is weak, it might be due to quenching by residual copper, which can paradoxically make the background appear more prominent.

-

Generation of Reactive Oxygen Species (ROS): The combination of copper and a reducing agent like sodium ascorbate can generate ROS, which may damage biomolecules and potentially lead to artifacts that increase background.[12][13][14] Using a protective ligand is crucial to mitigate this.[14]

Q3: What is "click-free" background, and how do I test for it?

"Click-free" background refers to the signal generated by the naphthamide probe binding to your sample without a successful click reaction. To diagnose this, run a control experiment where you omit a key component of the click reaction, typically the copper catalyst or the azide/alkyne-modified biomolecule. If you still observe significant fluorescence, the issue is non-specific binding of your probe.[5]

Q4: Can the photostability of naphthamide dyes affect background?

Yes. Naphthalimide dyes are generally known for their good photostability.[15][16][17][18] However, if your specific signal is photobleaching rapidly during image acquisition while a more stable, non-specifically bound population of fluorophores does not, the signal-to-noise ratio will decrease, making the background more apparent.[19] Using an antifade mounting medium is always recommended for imaging.[7]

Troubleshooting Guide: From High Background to Clear Signal

This section provides a structured approach to identifying and solving specific background fluorescence issues.

Problem 1: High, Diffuse Background Across the Entire Sample

This is often indicative of excess, unbound fluorophore.

Caption: Workflow for troubleshooting diffuse background fluorescence.

-

Enhance Washing Steps: This is the most critical first step. Insufficient washing is a primary culprit for high background.[1][2][3]

-

Action: Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10-15 minutes). Use a larger volume of buffer for each wash. See Protocol 2 for a robust washing procedure.

-

-

Incorporate a Mild Detergent: Detergents help to disrupt weak, non-specific hydrophobic interactions.

-

Action: Add a low concentration of a non-ionic detergent like 0.05-0.1% Tween-20 or Triton X-100 to your wash buffer.[3] This is particularly effective for hydrophobic probes.

-

-

Optimize Probe Concentration: Using an excessive concentration of the naphthamide probe increases the likelihood of non-specific binding and incomplete washout.[2][7]

-

Action: Perform a titration experiment to determine the lowest effective concentration of your naphthamide probe that still provides a strong specific signal. See Protocol 1 .

-

-

Purify Post-Labeling: For experiments involving purified biomolecules (e.g., proteins, nucleic acids), a post-labeling purification step is highly effective at removing all unbound dye.[20]

-

Action: Use size-exclusion chromatography (e.g., a NAP-5 column) or dialysis to separate the labeled biomolecule from the smaller, unreacted fluorophore.[21]

-

Problem 2: Punctate, Non-Specific Signals or Aggregates

This pattern suggests that the probe is aggregating or binding strongly to specific subcellular structures or hydrophobic pockets.

-

Assess Probe Solubility: Naphthalimide derivatives can be hydrophobic and may precipitate in aqueous buffers if the concentration is too high or if the buffer lacks sufficient organic co-solvent.

-

Action: Prepare fresh dilutions of your probe from a high-concentration stock in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles.[1] Ensure the final concentration of DMSO in your reaction is compatible with your biological system (typically <1%).

-

-

Implement a Blocking Step: Similar to immunofluorescence, a blocking step can saturate non-specific binding sites before the probe is introduced.[3]

-

Action: Before the click reaction, incubate your sample with a blocking buffer, such as 3% Bovine Serum Albumin (BSA) in PBS, for 30-60 minutes.

-

-

Consider Probe Structure: Highly hydrophobic probes are more prone to non-specific binding.[6]

-

Action: If possible, choose a naphthamide derivative with improved hydrophilicity, for instance, one modified with PEG linkers.

-

Problem 3: Low Signal-to-Noise Ratio (Weak Specific Signal)

If the specific signal is weak, even a small amount of background becomes problematic.

-

Optimize Reaction Conditions: Ensure the click reaction is proceeding to completion.

-

CuAAC: Verify the freshness of your copper source and reducing agent (e.g., sodium ascorbate). Use a copper-coordinating ligand like THPTA or TBTA to protect the catalyst and improve efficiency.[12][13][14] The reaction can be inhibited by excess alkyne or free thiols.[12][22]

-

SPAAC: Strain-promoted azide-alkyne cycloaddition (copper-free) kinetics can vary. Ensure adequate incubation time (can range from 30 minutes to several hours) and temperature (usually 37°C).

-

-

Switch to a Copper-Free System: The most effective way to eliminate copper-induced quenching and cytotoxicity is to switch to a copper-free click reaction.[23][24][25][26]

Caption: Key differences between CuAAC and SPAAC click reactions.

Experimental Protocols

Protocol 1: Optimizing Naphthamide Probe Concentration

This protocol helps determine the ideal probe concentration for maximizing specific signal while minimizing background.

-

Prepare Samples: Prepare at least four identical samples that have been metabolically labeled or otherwise prepared to contain the target azide/alkyne. Include a negative control sample without the target modification.

-

Create a Dilution Series: Prepare a serial dilution of your naphthamide probe. A good starting range is to test your standard concentration, as well as 2x, 5x, and 10x dilutions below it.

-

Perform Click Reaction: Add the click reaction cocktail (including catalyst and ligand for CuAAC) with the different probe concentrations to your samples. Incubate under standard conditions.

-

Wash: Use the robust washing procedure outlined in Protocol 2 for all samples.

-

Image and Analyze: Image all samples using identical acquisition settings (e.g., laser power, exposure time). Quantify the mean fluorescence intensity in the specifically labeled region and a background region for each concentration.

-

Determine Optimal Concentration: The optimal concentration is the lowest one that provides a high specific signal without a significant increase in background fluorescence.

| Parameter | Guideline Range | Rationale |

| Probe Concentration | 1 - 25 µM | Higher concentrations risk non-specific binding; lower concentrations may yield weak signals. Titration is essential. |

| Incubation Time | 30 - 120 min | Reaction should go to completion. Longer times may increase non-specific binding. |

| Temperature | 25 - 37 °C | Higher temperatures can increase reaction rates but may also impact sample integrity. |

Protocol 2: A Robust Washing Procedure to Minimize Background

-

Initial Wash: After the click reaction incubation, remove the reaction cocktail and perform a quick rinse with 1x PBS.

-

First Detergent Wash: Add wash buffer (1x PBS + 0.05% Tween-20) to the sample. Incubate for 10 minutes on a gentle rocker.

-

Repeat Washes: Remove the wash buffer and repeat step 2 two more times, for a total of three 10-minute washes.

-

Final PBS Washes: Perform two final washes with 1x PBS (without detergent) for 5 minutes each to remove any residual detergent before imaging.

-

Proceed to Imaging: Mount your sample in an antifade mounting medium and image immediately.

Protocol 3: General Protocol for Copper-Free (SPAAC) Click Reaction

This protocol is an alternative to CuAAC to avoid copper-related issues. It is ideal for live-cell imaging and when background is a persistent problem.[23][24]

-

Sample Preparation: Prepare your azide- or alkyne-modified biological sample as usual.

-

Prepare Probe: Dilute the strained alkyne (e.g., DBCO-Naphthamide) or azide probe in an appropriate buffer (e.g., PBS or cell culture medium) to the desired final concentration (typically 5-20 µM).

-

Incubation: Add the probe solution to your sample. Incubate at 37°C. Reaction times can vary depending on the specific strained alkyne used, typically ranging from 30 to 120 minutes.

-

Washing: Follow the robust washing procedure outlined in Protocol 2 .

-

Imaging: Proceed with imaging. The absence of copper makes this method highly biocompatible for live-cell experiments.[23][24][25]

References

-

Seraj, S., Rouhani, S., & Faridbod, F. (2021). Fluorescence Quenching Study of Nano Graphene Oxide Interaction with Naphthalimide Dye: Thermodynamic and Binding Characteristics. Colorants and Coatings, 15(1), 75-85. [Link]

-

Al-Harthi, S., Al-Saad, K., & Alarawi, M. (2023). The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). Scientific Reports, 13(1), 10839. [Link]

-

Al-Harthi, S., Al-Saad, K., & Alarawi, M. (2023). The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). Research Square. [Link]

-

Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]

-

Seraj, S., & Rouhani, S. (2017). A Fluorescence Quenching Study of Naphthalimide Dye by Graphene: Mechanism and Thermodynamic Properties. Journal of Fluorescence, 27(5), 1835-1842. [Link]

-

Al-Harthi, S., Al-Saad, K., & Alarawi, M. (2023). The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). ResearchGate. [Link]

-

Lang, K., & Chin, J. W. (2014). Genetically Encoded Copper-Free Click Chemistry. Chembiochem, 15(1), 38-42. [Link]

-

Reiss, P., & Proulx, F. (2014). Copper-Free Click Chemistry for Highly Luminescent Quantum Dot Conjugates: Application to in Vivo Metabolic Imaging. Journal of the American Chemical Society, 136(49), 17060-17068. [Link]

-

KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]

-

Refat, M. S., El-Sayed, M. Y., & Adam, A. M. (2014). Shedding light on the photostability of two intermolecular charge-transfer complexes between highly fluorescent bis-1,8-naphthalimide dyes and some π-acceptors: a spectroscopic study in solution and solid states. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 584-594. [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]

-

Miladinova, P. M. (2025). SYNTHESIS AND PHOTOSTABILITY OF SOME NEW 1,8-NAPHTHALIMIDE DERIVATIVES AS COLOUR MONOMERS FOR FLUORESCENT POLYMERS. Journal of Chemical Technology and Metallurgy, 60(5), 711-717. [Link]

-

ResearchGate. (2026). I'm performing a click chemistry experiment using Cy5-DBCO, but the fluorescence signal is poor. How can I optimize it? [Link]

-

Zhang, H., Wang, H., & Li, X. (2013). Copper-catalyzed click reaction on/in live cells. Chemical Science, 4(9), 3849-3853. [Link]

-

Wang, L., Zhang, Y., & Liu, Y. (2020). Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells. Analytical Methods, 12(30), 3805-3811. [Link]

-

Kislukhin, A. A., Hong, V. P., Breitenkamp, K. E., & Finn, M. G. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 24(4), 684-689. [Link]

-

Lalloz, A., & Wiessler, M. (2015). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. Molecules, 20(9), 16413-16428. [Link]

-

Finn, M. G., & Fokin, V. V. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(3), 153-162. [Link]

-

Kislukhin, A. A., Hong, V. P., Breitenkamp, K. E., & Finn, M. G. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 24(4), 684-689. [Link]

-

Zhang, Y., & Liu, Y. (2020). Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells. ResearchGate. [Link]

-

Wu, L., & Reade, S. P. (2021). Versatile naphthalimide tetrazines for fluorogenic bioorthogonal labelling. Chemical Communications, 57(9), 1149-1152. [Link]

-

Miladinova, P. M. (2025). SYNTHESIS AND PHOTOSTABILITY OF SOME NEW 1,8-NAPHTHALIMIDE DERIVATIVES AS COLOUR MONOMERS FOR FLUORESCENT POLYMERS. ResearchGate. [Link]

-

Wang, D., & Kool, E. T. (2025). “Click” disaggregation-induced emission of a fluorescent dye. Chemical Science, 16(5), 1492-1497. [Link]

-

Li, H., & Zhang, H. (2011). A naphthalimide fluorophore with efficient intramolecular PET and ICT processes: application in molecular logic. Organic & Biomolecular Chemistry, 9(15), 5481-5487. [Link]

-

Finn, M. G., & Fokin, V. V. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(3), 153-162. [Link]

-